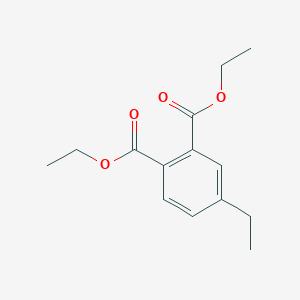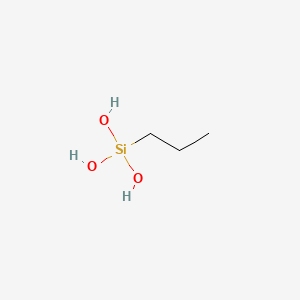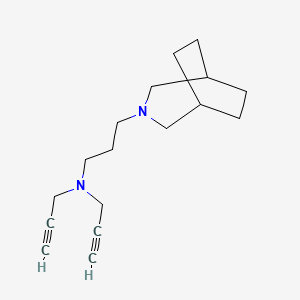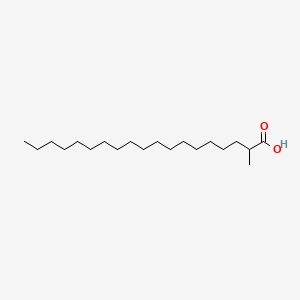
2-Methylnonadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonadecanoic acid is a long-chain fatty acid with the molecular formula C20H40O2 It is a branched-chain fatty acid, specifically a methyl-branched fatty acid, which means it has a methyl group attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecanoic acid can be achieved through several methods. One common approach involves the alkylation of a shorter-chain fatty acid with a methyl group. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process is optimized for large-scale production and involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnonadecanoic acid undergoes various chemical reactions typical of fatty acids. These include:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Methylnonadecanoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Methylnonadecanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The methyl group in its structure affects its binding affinity and reactivity, making it a unique modulator of lipid-related pathways. It can influence membrane fluidity and the activity of membrane-bound proteins, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Nonadecanoic acid: A straight-chain fatty acid with similar length but without the methyl branch.
2-Methylhexadecanoic acid: A shorter branched-chain fatty acid.
2-Methyloctadecanoic acid: Another branched-chain fatty acid with one less carbon atom.
Uniqueness: 2-Methylnonadecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its methyl branch affects its solubility, melting point, and reactivity compared to straight-chain fatty acids and other branched-chain analogs.
Propiedades
Número CAS |
32013-83-5 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-methylnonadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
Clave InChI |
JEDJVGRAYGJZIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


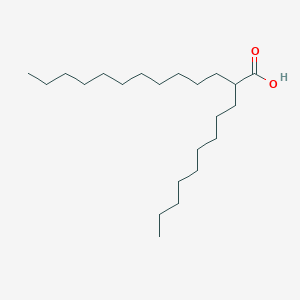
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

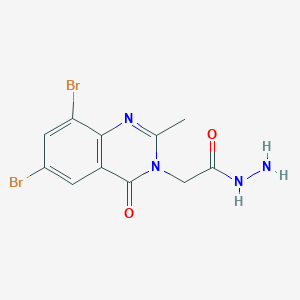
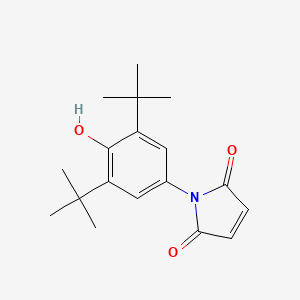

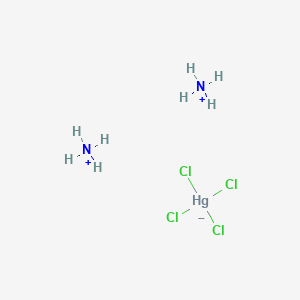
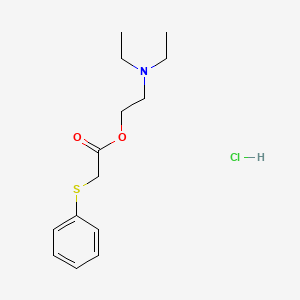
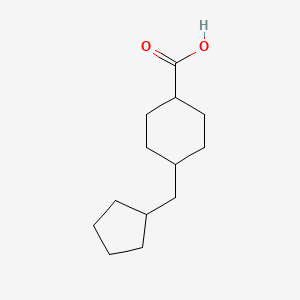
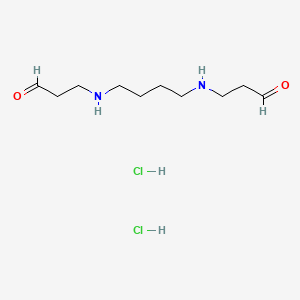
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
